molecular formula C19H13F3N4OS B2826761 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether CAS No. 477845-73-1

6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether

Cat. No.: B2826761
CAS No.: 477845-73-1
M. Wt: 402.4
InChI Key: MUVYLYHWFCNRAP-UHFFFAOYSA-N
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Description

The compound seems to belong to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido [2,3- d ]pyrimidin-5-ones and pyrido [2,3- d ]pyrimidin-7-ones from 5-acetyl- N -acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido [2,3- d ]pyrimidin-5-ones or pyrido [2,3- d ]pyrimidin-7-ones (containing an intact SMe group or resulting in its substitution with OBu group), depending on the nature of the acyl group .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray structural analysis . This method can provide detailed information about the arrangement of atoms within a molecule.


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino [4,5- d ] [1,3]oxazines .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, phenylpyrimidines are polycyclic aromatic compounds .

Scientific Research Applications

Crystallography and Molecular Interactions

The study of the crystal structure of related pyrazolo[3,4-d]pyrimidine compounds has revealed insights into molecular interactions, including hydrogen bonding and arene-arene interactions, which are crucial for understanding the crystallization process and molecular packing within solids (Avasthi et al., 2002). This knowledge is essential for the design of new materials and drugs.

Organic Synthesis and Domino Reactions

Research has explored the synthesis pathways of related compounds, highlighting domino reactions that involve the cleavage and formation of substituted pyrazole and aniline derivatives. These findings are significant for developing new synthetic methodologies in organic chemistry (Erkin & Ramsh, 2014).

Antimicrobial Coatings

Compounds incorporating the pyrazolo[3,4-d]pyrimidine moiety have been studied for their potential as antimicrobial additives in coatings. When incorporated into polyurethane varnishes and printing ink pastes, these compounds exhibit strong antimicrobial effects against various microbial strains, offering a promising approach for developing surface coatings with enhanced microbial resistance (El‐Wahab et al., 2015).

Anticancer and Anti-Inflammatory Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promising results as potential therapeutic agents for cancer and inflammatory diseases, highlighting the medicinal chemistry applications of pyrazolo[3,4-d]pyrimidine derivatives (Rahmouni et al., 2016).

Materials Science and Corrosion Inhibition

Research into heterocyclic derivatives of pyrazolo[3,4-d]pyrimidine has demonstrated their effectiveness as corrosion inhibitors, offering a new approach to protect metals from corrosion in acidic environments. This application is crucial for extending the lifespan of metal structures and components in various industrial sectors (Abdel Hameed et al., 2020).

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, one compound has hazard statements H315, H319, H335 . These codes correspond to skin irritation, eye irritation, and respiratory irritation, respectively.

Future Directions

The future directions of research into similar compounds could involve further investigation of their biological activity. For example, thiazolo [4,5- d ]pyrimidin-7 (6 H )-ones were investigated as phosphatidylinositol 3-kinase inhibitors, ubiquitin specific protease 7 inhibitors, stearoyl-CoA desaturase inhibitors, the growth hormone secretagogue receptor type 1a antagonists, and positive allosteric modulators of α7 nicotinic acetylcholine receptors .

Properties

IUPAC Name

6-methylsulfanyl-1-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4OS/c1-28-18-24-16-15(11-23-26(16)13-7-3-2-4-8-13)17(25-18)27-14-9-5-6-12(10-14)19(20,21)22/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVYLYHWFCNRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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